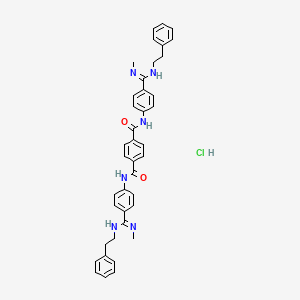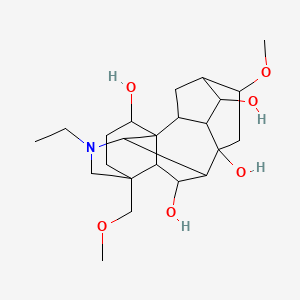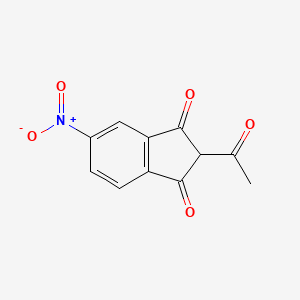
2-Acetyl-5-nitroindan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-nitroindan-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes an indane ring substituted with acetyl and nitro groups. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Vorbereitungsmethoden
The synthesis of 2-Acetyl-5-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Acetyl-5-nitroindan-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-nitroindan-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules
Organic Electronics: The compound’s electron-accepting properties make it suitable for use in organic electronic devices, such as organic solar cells and light-emitting diodes.
Photopolymerization: This compound can act as a photoinitiator in the polymerization of monomers, making it useful in the production of advanced polymer materials.
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-nitroindan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electron-accepting properties also play a role in its interactions with other molecules, influencing its activity in organic electronic applications .
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-5-nitroindan-1,3-dione can be compared with other indanedione derivatives, such as:
2-Acetyl-4-nitroindan-1,3-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Indane-1,3-dione: The parent compound without the acetyl and nitro substitutions, used as a versatile building block in various chemical syntheses.
2-Acetylindan-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful in synthetic applications.
The unique combination of acetyl and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
25125-05-7 |
|---|---|
Molekularformel |
C11H7NO5 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
2-acetyl-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,9H,1H3 |
InChI-Schlüssel |
ZRFPGAVGDYLWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
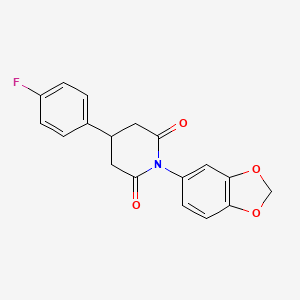
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
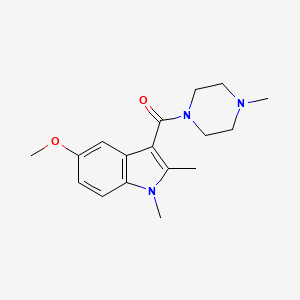

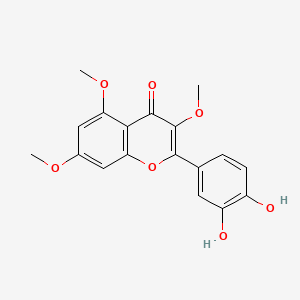
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
